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Compound of Interest

Compound Name:
1-(Chloromethyl)-2,4,5-

trimethylbenzene

Cat. No.: B078109 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
(Chloromethyl)-2,4,5-trimethylbenzene, a key intermediate in various chemical syntheses.

The information is intended for researchers, scientists, and professionals in the field of drug

development and fine chemical manufacturing.

Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data for 1-(Chloromethyl)-2,4,5-
trimethylbenzene (CAS No. 10340-77-9). This information is crucial for the identification and

characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.1 (Predicted) s 1H Aromatic H

~7.0 (Predicted) s 1H Aromatic H

4.58 s 2H -CH₂Cl

2.30 s 3H Ar-CH₃

2.25 s 3H Ar-CH₃

2.22 s 3H Ar-CH₃

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (ppm) Assignment

~137-130 (Predicted) Aromatic C (quaternary)

~135-132 (Predicted) Aromatic CH

~46 (Predicted) -CH₂Cl

~19 (Predicted) Ar-CH₃

Note: The NMR data presented is based on predictive models and should be confirmed with

experimental data.

Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~3000-2850 Strong
C-H stretch (aromatic and

aliphatic)

~1610, 1500 Medium-Strong C=C stretch (aromatic ring)

~1450 Medium C-H bend (methyl, methylene)

~1260 Medium C-H in-plane bend (aromatic)

~800-700 Strong
C-H out-of-plane bend

(aromatic), C-Cl stretch

Mass Spectrometry (MS)
Expected Fragmentation Pattern

m/z Interpretation

168/170
Molecular ion peak ([M]⁺, [M+2]⁺) due to ³⁵Cl

and ³⁷Cl isotopes

133 Loss of chlorine ([M-Cl]⁺)

119
Loss of chloromethyl group ([M-CH₂Cl]⁺),

tropylium ion

91 Toluene fragment

Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility

and data validation. Below are generalized procedures for obtaining NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 1-(Chloromethyl)-2,4,5-
trimethylbenzene in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a

standard 5 mm NMR tube.
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or

higher).

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the

spectral width to cover the expected chemical shift range (typically 0-10 ppm). Use a

sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural

abundance of ¹³C, a larger number of scans is necessary.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the

spectra using the solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small

amount of the sample with dry KBr powder and pressing it into a transparent disk.

Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample

preparation.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common

technique. For less volatile compounds, direct infusion or other ionization methods can be

used.
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Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak

and characteristic fragment ions to elucidate the structure of the compound.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-(Chloromethyl)-2,4,5-trimethylbenzene.
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Compound Synthesis & Purification

Spectroscopic Analysis
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NMR Spectroscopy
(¹H, ¹³C)

Sample

IR Spectroscopy

Sample

Mass Spectrometry

Sample

Spectral Data Analysis

Structure Elucidation

Confirmation of Structure
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.
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[https://www.benchchem.com/product/b078109#1-chloromethyl-2-4-5-trimethylbenzene-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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